N-[3-(Furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide
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Overview
Description
N-[3-(Furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide is a chemical compound with a unique structure that combines a furan ring, a thiophene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide typically involves the reaction of thiophene-2-sulfonyl chloride with 3-(furan-3-yl)-3-hydroxypropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The sulfonamide group can be reduced to form thiophene-2-sulfonic acid derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Thiophene-2-sulfonic acid derivatives.
Substitution: Various substituted thiophene and furan derivatives.
Scientific Research Applications
N-[3-(Furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of N-[3-(Furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan and thiophene rings contribute to its binding affinity, while the sulfonamide group enhances its solubility and stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}thiophene-2-sulfonamide
- 5-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)thiophene-2-sulfonamide
- 5-ethyl-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-2-sulfonamide
Uniqueness
N-[3-(Furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis. Additionally, its potential therapeutic applications and role in material science highlight its significance in research and industry.
Properties
IUPAC Name |
N-[3-(furan-3-yl)-3-hydroxypropyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S2/c13-10(9-4-6-16-8-9)3-5-12-18(14,15)11-2-1-7-17-11/h1-2,4,6-8,10,12-13H,3,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYBHKWKUHZVRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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